2-cyano-N-(4-hydroxyphenyl)-3-(3-methoxy-4-propoxyphenyl)acrylamide
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Overview
Description
2-cyano-N-(4-hydroxyphenyl)-3-(3-methoxy-4-propoxyphenyl)acrylamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of acrylamide derivatives and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of 2-cyano-N-(4-hydroxyphenyl)-3-(3-methoxy-4-propoxyphenyl)acrylamide involves the inhibition of various signaling pathways that are involved in the progression of diseases. It has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cancer. It also inhibits the JAK/STAT pathway, which is involved in the regulation of immune responses.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-cyano-N-(4-hydroxyphenyl)-3-(3-methoxy-4-propoxyphenyl)acrylamide in lab experiments is its high potency and specificity. It has been shown to have a low toxicity profile and can be easily synthesized. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 2-cyano-N-(4-hydroxyphenyl)-3-(3-methoxy-4-propoxyphenyl)acrylamide. One of the areas of research is to explore its potential therapeutic applications in other diseases, such as autoimmune diseases and metabolic disorders. Another area of research is to develop more efficient synthesis methods for this compound to improve its availability for research purposes. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 2-cyano-N-(4-hydroxyphenyl)-3-(3-methoxy-4-propoxyphenyl)acrylamide involves the reaction of 4-hydroxybenzaldehyde, 3-methoxy-4-propoxybenzaldehyde, and acrylonitrile in the presence of a base catalyst. The reaction proceeds through the Knoevenagel condensation reaction, followed by the addition of a cyano group to the acrylamide moiety.
Scientific Research Applications
2-cyano-N-(4-hydroxyphenyl)-3-(3-methoxy-4-propoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases.
properties
IUPAC Name |
(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-3-10-26-18-9-4-14(12-19(18)25-2)11-15(13-21)20(24)22-16-5-7-17(23)8-6-16/h4-9,11-12,23H,3,10H2,1-2H3,(H,22,24)/b15-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJSOFQYRUJJAC-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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